REACTION_SMILES
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[Cl:16][c:17]1[c:18]([B:23]([OH:24])[OH:25])[cH:19][cH:20][cH:21][cH:22]1.[Cl:1][c:2]1[c:3](-[c:9]2[cH:10][cH:11][c:12]([Cl:15])[cH:13][cH:14]2)[cH:4][c:5]([F:8])[n:6][cH:7]1.[Cl:26][c:27]1[cH:28][cH:29][cH:30][cH:31][c:32]1-[c:33]1[c:34](-[c:35]2[cH:36][cH:37][c:38]([Cl:39])[cH:40][cH:41]2)[cH:42][c:43]2[n:44]([c:45](=[O:46])[n:47]([CH2:48][c:49]3[cH:50][n:51][c:52]([C:53]([F:54])([F:55])[F:56])[cH:57][cH:58]3)[n:59]2)[c:60]1[CH3:61]>>[c:2]1(-[c:18]2[c:17]([Cl:16])[cH:22][cH:21][cH:20][cH:19]2)[c:3](-[c:9]2[cH:10][cH:11][c:12]([Cl:15])[cH:13][cH:14]2)[cH:4][c:5]([F:8])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(-c2ccc(Cl)cc2)c(Cl)cn1
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Name
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Cc1c(-c2ccccc2Cl)c(-c2ccc(Cl)cc2)cc2nn(Cc3ccc(C(F)(F)F)nc3)c(=O)n12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(-c2ccccc2Cl)c(-c2ccc(Cl)cc2)cc2nn(Cc3ccc(C(F)(F)F)nc3)c(=O)n12
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Name
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Type
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product
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Smiles
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Fc1cc(-c2ccc(Cl)cc2)c(-c2ccccc2Cl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |